molecular formula C15H21ClF3N3O B4284442 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea

Cat. No. B4284442
M. Wt: 351.79 g/mol
InChI Key: UTEHCZNHXHKURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea, also known as CPTU, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This binding results in the displacement of the activator molecule, which is required for the activation of PKC. As a result, the activity of PKC is inhibited, leading to downstream effects in cellular signaling pathways.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of ion channels. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea in lab experiments is its high selectivity towards PKC. This selectivity allows for the specific inhibition of PKC activity without affecting other cellular signaling pathways. However, one of the limitations of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea is its low solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea in scientific research. One potential direction is the development of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea derivatives with improved solubility and bioavailability. Another direction is the investigation of the role of PKC in different diseases and the potential therapeutic applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea in these diseases. Finally, the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea in combination with other inhibitors or drugs could lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of PKC. The inhibition of PKC activity by N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea has implications in various fields of research, including cancer, cardiovascular diseases, and neurodegenerative disorders. Although N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea has advantages and limitations for lab experiments, it has several future directions for its use in scientific research.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea has been extensively used in scientific research due to its ability to inhibit the activity of protein kinase C (PKC). PKC is a family of enzymes that plays a crucial role in cellular signaling pathways. The inhibition of PKC activity by N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea has been found to have various implications in different fields of research, including cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[3-(diethylamino)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClF3N3O/c1-3-22(4-2)9-5-8-20-14(23)21-13-10-11(15(17,18)19)6-7-12(13)16/h6-7,10H,3-5,8-9H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEHCZNHXHKURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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